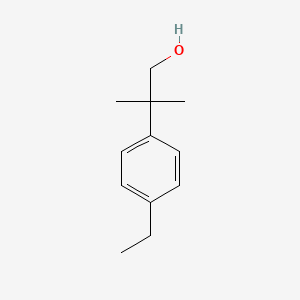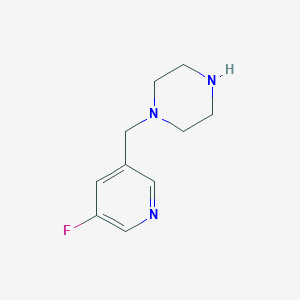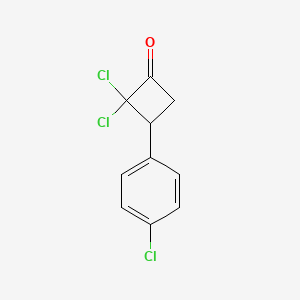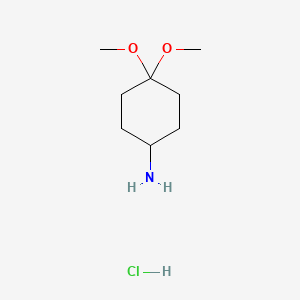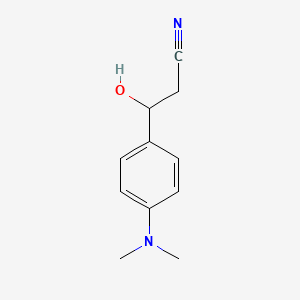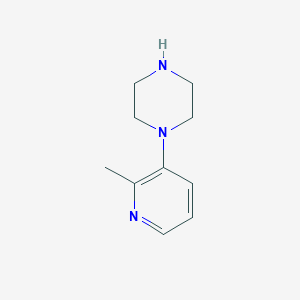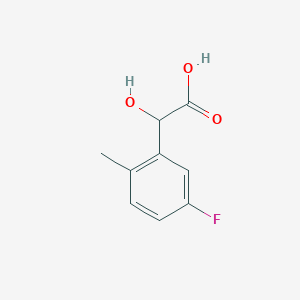
3-(3,5-Dichlorophenoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the dichlorophenoxy group enhances its reactivity and potential utility in diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves cyclization, nucleophilic substitution, and cycloaddition reactions . These methods are scalable and can be optimized for large-scale production, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,5-Dichlorophenoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The dichlorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenoxy)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichlorophenoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is highly strained, making it reactive and capable of undergoing various chemical transformations. This reactivity is harnessed in different applications, from catalysis to drug development .
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: These five-membered rings are less strained and more stable compared to azetidines.
Uniqueness: 3-(3,5-Dichlorophenoxy)azetidine stands out due to the presence of the dichlorophenoxy group, which enhances its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C9H9Cl2NO |
|---|---|
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
3-(3,5-dichlorophenoxy)azetidine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 |
Clave InChI |
VFNUDMPKCKOBJW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
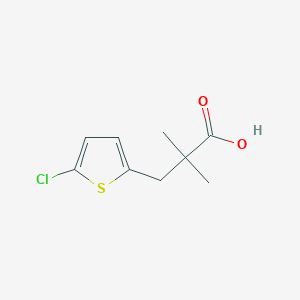
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)


![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
